3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
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Overview
Description
“3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid” is a chemical compound with the molecular formula C14H16N2O6 . It is also known by other names such as “1,2,4-Oxadiazole-5-propanoic acid, 3-(3,4,5-trimethoxyphenyl)-” and “3-[3-(3,4,5-Trimethoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-propionic acid” among others .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the compound’s structure and can be viewed using specific software .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 511.6±60.0 °C at 760 mmHg, and a flash point of 263.2±32.9 °C . It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds . Its polar surface area is 104 Å2 and its molar volume is 239.9±3.0 cm3 .Scientific Research Applications
Anticonvulsant Activity
This compound has been evaluated for its anticonvulsant activity . A series of derivatives were synthesized and tested using the maximal electroshock (MES) model and the sc-pentylenetetrazol (PTZ) model . Among them, compounds 4, 9, and 16 exhibited good anticonvulsant activity .
Sedative Activity
The compound has also been evaluated for its sedative activity . It was tested using the pentobarbital sodium-induced sleeping model . Compound 4 was found to be the most effective sedative agent in subsequent tests .
Neurotoxicity Evaluation
The synthesized derivatives of this compound were evaluated for their neurotoxicity . This was done using locomotor activity tests . Compounds 9 and 16 performed significantly anticonvulsant activity in subsequent tests with weak toxicity .
Molecular Modeling
Molecular modeling experiments predicted good binding interactions of the active molecules with the GABA transferase . This suggests that the synthesized derivatives could be useful lead compounds for further investigation in the development of anticonvulsant and sedative agents .
Synthesis
The compound can be synthesized by a facile and one-pot step, which were achieved with good yields using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as an activation system .
Anxiolytic Agents
The compound and its derivatives could potentially be used as anxiolytic agents . The elevated plus maze (EPM) test, a suitable rodent model of anxiety, could be used to discover novel anxiolytic agents .
Safety and Hazards
properties
IUPAC Name |
3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6/c1-19-9-6-8(7-10(20-2)13(9)21-3)14-15-11(22-16-14)4-5-12(17)18/h6-7H,4-5H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXYDRGUZTWARM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
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